molecular formula C24H20N4O2 B4342383 N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B4342383
M. Wt: 396.4 g/mol
InChI Key: SHPSFURJGMUHEM-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and an aminocarbonyl group attached to a phenyl ring.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-16-21(24(30)26-20-15-9-8-14-19(20)23(25)29)22(17-10-4-2-5-11-17)27-28(16)18-12-6-3-7-13-18/h2-15H,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPSFURJGMUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl groups.

    Coupling reactions: The aminocarbonyl group is introduced via coupling reactions, such as the use of isocyanates or carbamoyl chlorides, with the phenyl ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-phenylpyrazole derivatives: These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.

    Carbamoylphenyl derivatives: These compounds have the aminocarbonyl group attached to a phenyl ring but may lack the pyrazole ring.

The uniqueness of this compound lies in its combination of the pyrazole ring with phenyl and aminocarbonyl substituents, which imparts specific chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
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N-[2-(aminocarbonyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

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